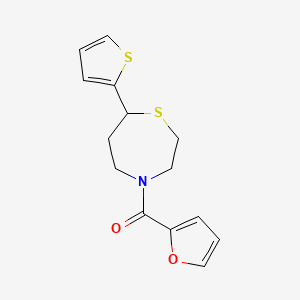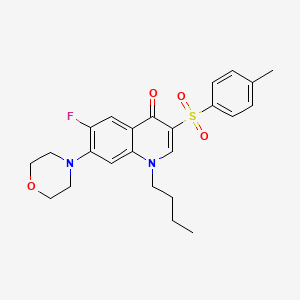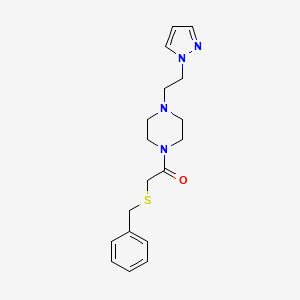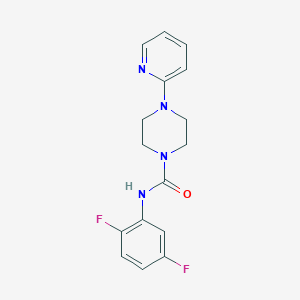![molecular formula C17H22N2O3 B2765897 tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate CAS No. 314268-43-4](/img/structure/B2765897.png)
tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate” is a chemical compound that falls under the category of isoxazole derivatives . Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, is of immense importance due to its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Interplay of Hydrogen Bonds in Carbamate Derivatives
Carbamate derivatives, including those related to tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate, have been synthesized and structurally characterized to understand their molecular interactions. The study by Das et al. (2016) on two carbamate derivatives emphasizes the role of hydrogen bonds in assembling molecules into three-dimensional architectures. The crystal packing shows an interplay of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, which are crucial for the formation of complex structures (Das et al., 2016).
Metabolism in Insects and Mice
The metabolism of carbamate compounds has been studied in mice and insects, revealing hydroxylation of the tert-butyl and N-methyl groups. This work by Douch and Smith (1971) identifies the major phenolic metabolite and highlights species variation in metabolic pathways, underscoring the complexity of carbamate metabolism (Douch & Smith, 1971).
α-Aminated Methyllithium by Catalyzed Lithiation
Ortiz et al. (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to α-aminated methyllithium. This method demonstrates a synthetic pathway for functionalized carbamates, which can be deprotected to yield substituted 1,2-diols, highlighting a versatile approach to carbamate modification (Ortiz, Guijarro, & Yus, 1999).
Organolithium Stabilization Studies
Sieburth and Somers (1996) conducted a study on the stabilization of organolithium by silicon and phenyl, using tert-butylN-phenylmethyl-N-trimethylsilylmethyl carbamate as a model. Their findings on metalation and deuteration offer insights into the reactivity and stabilization mechanisms of carbamates in organic synthesis (Sieburth & Somers, 1996).
Synthetic Applications and Chemical Transformations
The research by Guinchard et al. (2005) introduces tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their preparation from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as building blocks in organic synthesis, demonstrating the wide applicability of carbamate derivatives in the creation of N-(Boc)hydroxylamines and other functional molecules (Guinchard, Vallée, & Denis, 2005).
Orientations Futures
The future directions in the research of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)21-15(20)19-17(4,5)13-8-6-12(7-9-13)14-10-11-18-22-14/h6-11H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSPPPTIGUELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate | |
CAS RN |
314268-43-4 |
Source


|
| Record name | tert-butyl N-{2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)
![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)




